5-Bromo-6-chloropicolinaldehyde
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Overview
Description
5-Bromo-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are substituted with bromine and chlorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-6-chloropicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-6-chloropyridin-2-ylmethanol with diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at room temperature. The reaction mixture is stirred for 12 hours, followed by quenching with saturated aqueous sodium bicarbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: 5-Bromo-6-chloropicolinic acid.
Reduction: 5-Bromo-6-chloropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-chloropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloropicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The bromine and chlorine atoms can also participate in halogen bonding, influencing molecular interactions and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-chloropyridine-2-carbaldehyde
- 6-Bromo-5-chloropicolinaldehyde
Uniqueness
5-Bromo-6-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-bromo-6-chloropyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCOACMBKSMMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856863 |
Source
|
Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227583-91-6 |
Source
|
Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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